An In-depth Technical Guide to the Chemical Properties of 1-Formyl-D-proline
An In-depth Technical Guide to the Chemical Properties of 1-Formyl-D-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Formyl-D-proline is a derivative of the amino acid D-proline, characterized by the presence of a formyl group attached to the nitrogen atom of the pyrrolidine ring. This modification alters the chemical properties of the parent amino acid, influencing its polarity, reactivity, and potential biological activity. As a chiral molecule, the D-enantiomer is of particular interest in various fields, including asymmetric synthesis and the development of novel therapeutic agents. Understanding the fundamental chemical properties of 1-formyl-D-proline is crucial for its effective application in research and drug development. This guide provides a comprehensive overview of its known chemical characteristics, supported by detailed experimental protocols and logical workflows.
Chemical and Physical Properties
The chemical and physical properties of 1-formyl-D-proline are summarized in the table below. It is important to note that while the D-enantiomer is the focus of this guide, much of the available experimental data has been reported for its L-enantiomer, 1-formyl-L-proline. Enantiomers possess identical physical and chemical properties in an achiral environment, differing only in their interaction with plane-polarized light and their reactivity with other chiral molecules. Therefore, data such as molecular weight, melting point, and pKa are applicable to both enantiomers.
| Property | Value | Source/Comment |
| IUPAC Name | (2R)-1-formylpyrrolidine-2-carboxylic acid | - |
| Molecular Formula | C₆H₉NO₃ | [1][2] |
| Molecular Weight | 143.14 g/mol | [1][2] |
| Melting Point | 93-94 °C | Data for 1-formyl-L-proline.[3] |
| Boiling Point | 375.0 ± 35.0 °C (Predicted) | [3] |
| Solubility | Data not available. Expected to be soluble in water and polar organic solvents. | Qualitative assessment based on the properties of proline and other N-acyl amino acids. |
| pKa (Predicted) | 3.66 ± 0.20 | Predicted for the carboxylic acid group.[3] |
| Appearance | White to off-white solid | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 1-formyl-D-proline. While specific spectra for the D-enantiomer are not widely published, data for the L-enantiomer are available and the spectral patterns (excluding chiral-specific measurements) are expected to be identical.
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¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Spectra for 1-formyl-L-proline are available in public databases such as PubChem.[2]
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in 1-formyl-D-proline, such as the carboxylic acid (O-H and C=O stretching) and the amide (N-H and C=O stretching) functionalities.
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Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight. The exact mass of 1-formyl-L-proline has been computed to be 143.058243149 Da.[1]
Experimental Protocols
The following are detailed, generalized methodologies for the determination of key chemical properties of 1-formyl-D-proline.
Determination of Melting Point
The melting point of a solid is a critical indicator of its purity.
Methodology:
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Sample Preparation: A small amount of dry, crystalline 1-formyl-D-proline is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: A calibrated melting point apparatus is used for the determination.
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Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For a pure compound, this range should be narrow (typically 1-2 °C).
Determination of Solubility
Solubility is a fundamental property that dictates the suitability of solvents for reactions, purifications, and formulations.
Methodology (Shake-Flask Method):
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Solvent Selection: A range of solvents of varying polarities should be tested, such as water, ethanol, and dimethyl sulfoxide (DMSO).
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Equilibration: An excess amount of 1-formyl-D-proline is added to a known volume of the selected solvent in a sealed container. The mixture is agitated (e.g., using a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).
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Sample Analysis: After equilibration, the solution is allowed to stand to allow undissolved solid to settle. A sample of the supernatant is carefully withdrawn, filtered to remove any suspended particles, and its concentration is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy after derivatization, or gravimetric analysis after solvent evaporation).
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Quantification: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L).
Determination of pKa
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group in 1-formyl-D-proline.
Methodology (Potentiometric Titration):
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Solution Preparation: A precise weight of 1-formyl-D-proline is dissolved in a known volume of deionized water to create a solution of known concentration.
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Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the 1-formyl-D-proline solution. The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the carboxylic acid has been neutralized.
Logical Workflow for Chemical Characterization
The following diagram illustrates a general workflow for the chemical and physical characterization of a novel compound like 1-formyl-D-proline.
Caption: A general workflow for the characterization of a novel chemical entity.
Conclusion
This technical guide provides a foundational understanding of the chemical properties of 1-formyl-D-proline for researchers and professionals in drug development. While specific experimental data for the D-enantiomer is limited, the provided information, including data extrapolated from its L-enantiomer and generalized experimental protocols, serves as a valuable resource for initiating further investigation and application of this compound. The logical workflow for chemical characterization offers a systematic approach to the comprehensive analysis of novel chemical entities.
